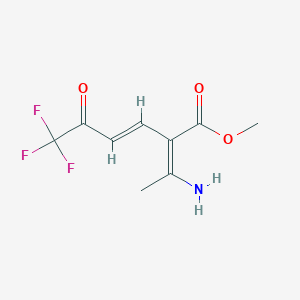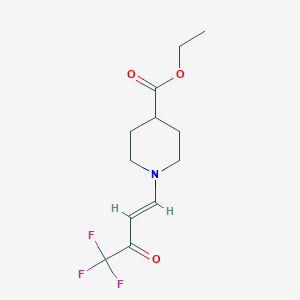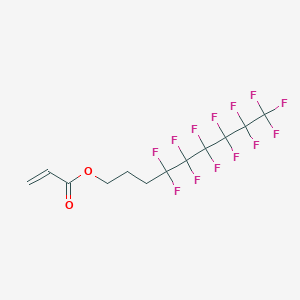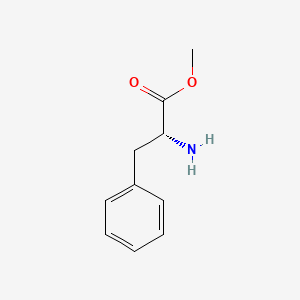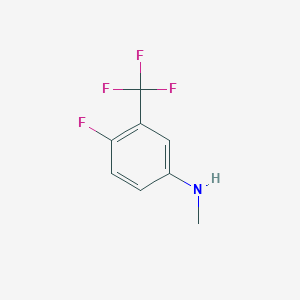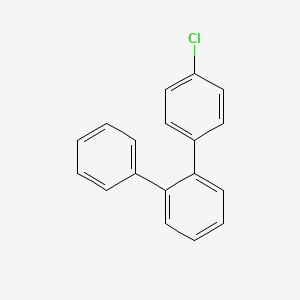![molecular formula C13H16N2O B3040624 螺[1-氮杂双环[2.2.2]辛烷-3,2'(3'H)-呋喃[2,3-b]吡啶] CAS No. 220099-89-8](/img/structure/B3040624.png)
螺[1-氮杂双环[2.2.2]辛烷-3,2'(3'H)-呋喃[2,3-b]吡啶]
描述
Spiro[1-azabicyclo[2.2.2]octane-3,2’(3’H)-furo[2,3-b]pyridine] is a complex organic compound with a unique structure . It has a molecular formula of C13H16N2O and a molecular weight of 216.28 . The compound is characterized by a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom .
Molecular Structure Analysis
The molecular structure of Spiro[1-azabicyclo[2.2.2]octane-3,2’(3’H)-furo[2,3-b]pyridine] is characterized by a spirocyclic structure, where two rings share a single atom . The compound has a unique structure with a bicyclic octane ring fused to a pyridine ring through a spiro atom .Physical And Chemical Properties Analysis
Spiro[1-azabicyclo[2.2.2]octane-3,2’(3’H)-furo[2,3-b]pyridine] has a molecular formula of C13H16N2O and a molecular weight of 216.28 . It has a flash point of 105.4 °C, an enthalpy of vaporization of 49.78 kJ/mol, and a boiling point of 250.7 °C at 760 mmHg .科学研究应用
Neurotransmission Modulation
This compound is a highly selective full agonist at the alpha 7 nicotinic acetylcholine receptor . This receptor plays important roles in modulating neurotransmission, cognition, sensory gating, and anxiety .
Drug Discovery
The 2-azabicyclo[3.2.1]octane core, which is part of the structure of this compound, has significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses .
Pharmacological Potential
The 2-azabicyclo[3.2.1]octane system, which is part of the structure of this compound, has gained significant interest due to its synthetic and pharmacological potential .
Antiviral Activity
Some compounds related to this structure have shown significant inhibitory activity against CVB3, a type of coxsackievirus . They also showed moderate inhibition against the influenza A (H1N1) virus .
Bioactive Properties
Nitrogen-containing heterocycles, like this compound, are known for their bioactive properties . These properties make them particularly interesting from a pharmaceutical point of view .
Synthetic Challenges
The unique structure of this compound can make it a challenging scaffold to acquire . This presents opportunities for developing new synthetic methodologies .
安全和危害
作用机制
Target of Action
Spiro[1-azabicyclo[2.2.2]octane-3,2’(3’H)-furo[2,3-b]pyridine] is a highly selective full agonist at the alpha 7 nicotinic acetylcholine receptor . The alpha 7 nicotinic acetylcholine receptor is a type of nicotinic acetylcholine receptor, implicated in long-term memory .
Mode of Action
As an agonist, Spiro[1-azabicyclo[2.2.2]octane-3,2’(3’H)-furo[2,3-b]pyridine] binds to the alpha 7 nicotinic acetylcholine receptor, mimicking the action of acetylcholine, a neurotransmitter . This binding action triggers a response, leading to the opening of ion channels in the neuron, allowing the flow of ions across the neuron’s cell membrane .
Biochemical Pathways
The activation of the alpha 7 nicotinic acetylcholine receptor by Spiro[1-azabicyclo[2.2.2]octane-3,2’(3’H)-furo[2,3-b]pyridine] leads to an influx of sodium and calcium ions into the neuron . This influx of ions can then trigger various downstream effects, including the activation of various signal transduction pathways within the neuron .
Result of Action
The activation of the alpha 7 nicotinic acetylcholine receptor by Spiro[1-azabicyclo[2.2.2]octane-3,2’(3’H)-furo[2,3-b]pyridine] can lead to various cellular effects, including increased neuronal excitability and enhanced cognitive function .
属性
IUPAC Name |
spiro[1-azabicyclo[2.2.2]octane-3,2'-3H-furo[2,3-b]pyridine] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-10-8-13(16-12(10)14-5-1)9-15-6-3-11(13)4-7-15/h1-2,5,11H,3-4,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKIPDMKGPYYJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3(C2)CC4=C(O3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine] | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine] derivatives interesting for drug development?
A1: Research has primarily focused on this chemical scaffold due to its interaction with the Neuromedin U receptor subtype 2 (NMUR2) []. NMUR2, primarily found in the central nervous system, plays a crucial role in regulating physiological functions like energy balance, stress response, and pain perception []. This makes molecules targeting NMUR2 potentially valuable for addressing conditions such as eating disorders, obesity, pain, and stress-related disorders [].
Q2: How do Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine] derivatives interact with NMUR2?
A2: A specific derivative, (R)-5′-(phenylaminocarbonylamino)spiro[1-azabicyclo[2.2.2]octane-3,2′(3′H)-furo[2,3-b]pyridine], also known as R-PSOP, acts as a potent and selective antagonist of NMUR2 []. This means it binds to the receptor and blocks the action of endogenous agonists like Neuromedin U (NMU) []. By inhibiting NMU signaling, R-PSOP disrupts downstream pathways involved in the aforementioned physiological processes [].
Q3: What is the significance of the "R" designation in R-PSOP?
A3: The "R" designation refers to the specific spatial arrangement of atoms, known as the absolute configuration, around a chiral center within the molecule []. This is important because different enantiomers, like "R" and "S" forms, can exhibit different biological activities.
Q4: What experimental evidence supports the efficacy of R-PSOP in modulating NMUR2 activity?
A4: Several studies have demonstrated the ability of R-PSOP to effectively antagonize NMUR2 activity:
Q5: Beyond NMUR2 antagonism, have Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine] derivatives been explored for other applications?
A5: Interestingly, research has also explored the potential of these derivatives for imaging the α7 nicotinic acetylcholine receptor (α7-nAChR) using Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) [, ]. This involved radiolabeling the core structure with isotopes like Carbon-11 and Iodine-125 to track their distribution and binding in vivo [, ]. While promising, these studies also highlighted the need for further structural optimization to achieve selective imaging of α7-nAChR [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[3,5-Di(trifluoromethyl)anilino]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B3040547.png)
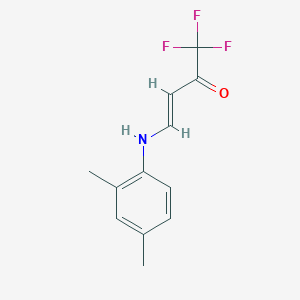
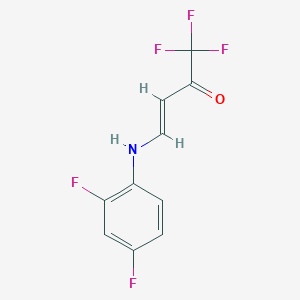
![4-[4-Chloro-3-(trifluoromethyl)anilino]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B3040551.png)
